molecular formula C15H13ClO3 B052663 2-(3-Chlorobenzyloxy)phenacyl alcohol CAS No. 121714-71-4

2-(3-Chlorobenzyloxy)phenacyl alcohol

Cat. No. B052663
M. Wt: 276.71 g/mol
InChI Key: VVFVOIXLCDENKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorobenzyloxy)phenacyl alcohol, commonly known as CPA, is an organic compound that has been widely used in scientific research. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 296.77 g/mol. CPA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

CPA acts as a photosensitive compound by absorbing light energy and undergoing a photochemical reaction. The resulting reactive species can then interact with other molecules, leading to changes in their structure and function. The mechanism of action of CPA is complex and depends on the specific system being studied.

Biochemical And Physiological Effects

CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response. CPA has also been shown to activate protein kinase C, a key regulator of cell signaling pathways. In addition, CPA has been shown to affect the structure and function of cell membranes, leading to changes in cell behavior and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CPA in lab experiments is its photosensitivity, which allows for precise control of the timing and location of the photochemical reaction. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. However, the use of CPA also has some limitations. For example, the photochemical reaction can be affected by a variety of factors, including temperature, pH, and the presence of other molecules. In addition, the synthesis of CPA is a complex process that requires specialized equipment and expertise.

Future Directions

There are many potential future directions for the use of CPA in scientific research. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of CPA. Another area of interest is the study of the mechanism of action of other enzymes and proteins using CPA as a photosensitive compound. Additionally, the development of new synthesis methods for CPA could lead to new applications and discoveries. Overall, CPA is a valuable tool for scientific research and has many potential future applications.

Synthesis Methods

CPA can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl alcohol with phenacyl bromide in the presence of a base. The resulting product is then purified using chromatography to obtain pure CPA. The synthesis of CPA is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

CPA has been widely used in scientific research as a photosensitive compound. It is used to study the mechanism of action of various enzymes and proteins, including phospholipase A2, protein kinase C, and adenylate cyclase. CPA is also used in the study of membrane structure and function, as well as in the development of new drugs and therapies.

properties

CAS RN

121714-71-4

Product Name

2-(3-Chlorobenzyloxy)phenacyl alcohol

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

1-[2-[(3-chlorophenyl)methoxy]phenyl]-2-hydroxyethanone

InChI

InChI=1S/C15H13ClO3/c16-12-5-3-4-11(8-12)10-19-15-7-2-1-6-13(15)14(18)9-17/h1-8,17H,9-10H2

InChI Key

VVFVOIXLCDENKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl

Other CAS RN

121714-71-4

synonyms

18O-M2
2-(3-chlorobenzyloxy)phenacyl alcohol

Origin of Product

United States

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